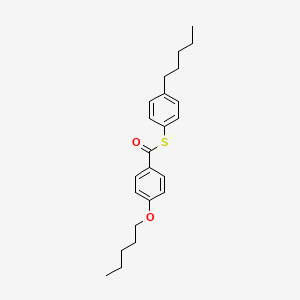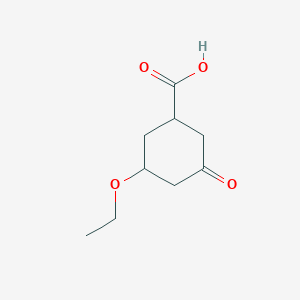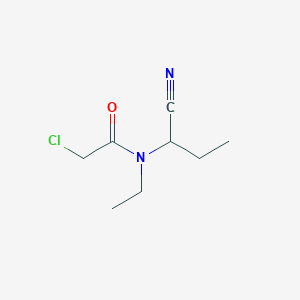
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one is a fluorinated organic compound Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-methyldec-4-en-3-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination and to prevent over-fluorination or degradation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain precise control over reaction parameters. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine content.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
作用機序
The mechanism of action of 5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound with similar applications in coatings and polymers.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications but with different environmental and health profiles.
Uniqueness
5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one is unique due to its specific fluorination pattern and the presence of a double bond, which can influence its reactivity and applications. Its structure allows for selective functionalization and incorporation into various chemical and biological systems, making it a versatile compound in research and industry.
特性
CAS番号 |
61282-88-0 |
|---|---|
分子式 |
C11H8F12O |
分子量 |
384.16 g/mol |
IUPAC名 |
5,6,6,7,7,8,8,9,9,10,10,10-dodecafluoro-4-methyldec-4-en-3-one |
InChI |
InChI=1S/C11H8F12O/c1-3-5(24)4(2)6(12)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)23/h3H2,1-2H3 |
InChIキー |
RFZOURBCSJVIRS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



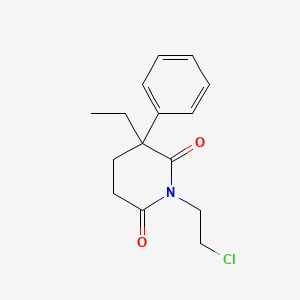
![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
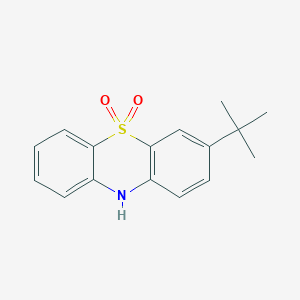


![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)
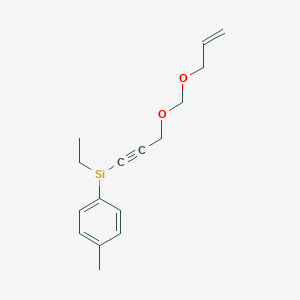
![2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-](/img/structure/B14590043.png)
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)

